2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride
Description
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride is a halogenated benzoyl chloride derivative characterized by chlorine substituents at the 2- and 4-positions of the benzene ring and a difluoromethoxy group at the 6-position. Its molecular formula is C₈H₄Cl₂F₂O₂, with an average molecular mass of ~240.9 g/mol. This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals, pharmaceuticals, and specialized polymers. Its reactivity stems from the electrophilic benzoyl chloride group, enabling nucleophilic acyl substitution reactions to form esters, amides, or ketones.
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-3-1-4(10)6(7(11)14)5(2-3)15-8(12)13/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURATOCFKVFMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride typically involves the introduction of the difluoromethoxy group into a benzoyl chloride framework. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with difluoromethyl ether under specific conditions to achieve the desired substitution. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or toluene and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive benzoyl chloride group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2,4-dichloro-6-(difluoromethoxy)benzoyl chloride and its analogs:
Reactivity and Electronic Effects
- Electrophilicity : The benzoyl chloride group in the target compound exhibits higher electrophilicity compared to sulfonyl chlorides (e.g., 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride), making it more reactive toward nucleophiles like amines or alcohols .
- Substituent Influence: The difluoromethoxy group (-OCF₂) in the target compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. In contrast, methoxy groups (e.g., in 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride) are electron-donating, reducing reactivity .
Biological Activity
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride (CAS No. 1807059-34-2) is a synthetic organic compound with potential applications in medicinal chemistry and agricultural sciences. Its unique structure, featuring both dichloro and difluoromethoxy groups, suggests significant biological activity, particularly in the inhibition of specific enzymes and pathways relevant to disease mechanisms.
The compound's molecular formula is , with a molecular weight of 239.02 g/mol. It is characterized by the following structural features:
- Dichloro group : Enhances lipophilicity and may influence interactions with biological targets.
- Difluoromethoxy group : Potentially increases metabolic stability and alters pharmacokinetic properties.
Research indicates that 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride may act as an inhibitor of various enzymes involved in inflammatory processes and cancer progression. The precise mechanism remains under investigation, but preliminary studies suggest it may interfere with protein methyltransferases or phosphodiesterases, which are critical in regulating cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory activity against several biological targets. For instance:
- PDE4 Inhibition : A study reported that compounds similar to 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride inhibit phosphodiesterase 4 (PDE4), a target implicated in inflammatory diseases. The IC50 values for related compounds ranged from 7.3 nM to 251 nM, indicating potent activity against PDE4B isoforms .
- Cytokine Release : In cell-based assays, the compound has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α, suggesting its potential use in treating inflammatory conditions .
Case Studies
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, derivatives of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride demonstrated significant reductions in neutrophil infiltration and cytokine production at doses as low as 1 mg/kg .
- Cancer Research : Initial studies have explored the compound's role in inhibiting cancer cell proliferation. It was found to induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms .
Pharmacokinetics
The pharmacokinetic profile of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride remains largely uncharacterized due to limited studies. However, factors such as solubility, stability in biological fluids, and metabolic pathways will be crucial for its therapeutic application.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride | PDE4B | 7.3 | Inhibition of inflammatory response |
| Compound X | SMYD2 | <10 | Selective inhibition in cancer models |
| Compound Y | TNF-α release | 251 | Reduction in cytokine levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
